3-{[1-(Cyclopropanesulfonyl)pyrrolidin-3-yl]methoxy}-6-cyclopropylpyridazine
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Overview
Description
3-{[1-(Cyclopropanesulfonyl)pyrrolidin-3-yl]methoxy}-6-cyclopropylpyridazine is a complex organic compound that features a pyrrolidine ring, a cyclopropyl group, and a pyridazine ring
Preparation Methods
The synthesis of 3-{[1-(Cyclopropanesulfonyl)pyrrolidin-3-yl]methoxy}-6-cyclopropylpyridazine involves multiple steps. The preparation typically starts with the formation of the pyrrolidine ring, followed by the introduction of the cyclopropanesulfonyl group. The final steps involve the formation of the pyridazine ring and the methoxy linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridazine ring. Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-{[1-(Cyclopropanesulfonyl)pyrrolidin-3-yl]methoxy}-6-cyclopropylpyridazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-{[1-(Cyclopropanesulfonyl)pyrrolidin-3-yl]methoxy}-6-cyclopropylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar compounds include other pyrrolidine derivatives and pyridazine-containing molecules. Compared to these compounds, 3-{[1-(Cyclopropanesulfonyl)pyrrolidin-3-yl]methoxy}-6-cyclopropylpyridazine is unique due to its combination of structural features, which may confer distinct biological activities or chemical reactivity. Some similar compounds include:
- Pyrrolidine-2,5-diones
- Pyrrolizines
- Pyrrolidin-2-ones
Properties
Molecular Formula |
C15H21N3O3S |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
3-cyclopropyl-6-[(1-cyclopropylsulfonylpyrrolidin-3-yl)methoxy]pyridazine |
InChI |
InChI=1S/C15H21N3O3S/c19-22(20,13-3-4-13)18-8-7-11(9-18)10-21-15-6-5-14(16-17-15)12-1-2-12/h5-6,11-13H,1-4,7-10H2 |
InChI Key |
BVLQOSPYDBADPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)OCC3CCN(C3)S(=O)(=O)C4CC4 |
Origin of Product |
United States |
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